1,4-Bis(azidomethyl)benzene

Click Polymerization Indentation Modulus Network Topology

1,4-Bis(azidomethyl)benzene (p-BAB, BisA) is a homo-bifunctional alkyl azide featuring two azidomethyl groups (–CH₂N₃) in a rigid para-substituted benzene architecture. This compound belongs to the class of organic bis-azides widely employed in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and copper-free click reactions, as well as in photo- and thermal-activated nitrene cross-linking.

Molecular Formula C8H8N6
Molecular Weight 188.19
CAS No. 102437-81-0
Cat. No. B602029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(azidomethyl)benzene
CAS102437-81-0
Molecular FormulaC8H8N6
Molecular Weight188.19
Structural Identifiers
SMILESC1=CC(=CC=C1CN=[N+]=[N-])CN=[N+]=[N-]
InChIInChI=1S/C8H8N6/c9-13-11-5-7-1-2-8(4-3-7)6-12-14-10/h1-4H,5-6H2
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,4-Bis(azidomethyl)benzene (CAS 102437-81-0): Key Procurement & Differentiation Data for Click Chemistry and Cross-Linking Applications


1,4-Bis(azidomethyl)benzene (p-BAB, BisA) is a homo-bifunctional alkyl azide featuring two azidomethyl groups (–CH₂N₃) in a rigid para-substituted benzene architecture [1]. This compound belongs to the class of organic bis-azides widely employed in copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) and copper-free click reactions, as well as in photo- and thermal-activated nitrene cross-linking [2]. Its linear geometry, well-defined 7-bond distance between reactive termini, and ability to participate in both solution-phase and vapor-phase surface functionalization distinguish it from meta-substituted isomers and flexible-chain bis-azides [3].

Why 1,4-Bis(azidomethyl)benzene Cannot Be Replaced by Generic Bis-Azides in Demanding Cross-Linking and Polymerization Workflows


The para-substitution pattern of 1,4-bis(azidomethyl)benzene imposes a fixed ~7 Å distance and linear trajectory between reactive azide centers, a geometric constraint that directly controls cross-link density, network topology, and the mechanical properties of resulting polymers [1]. In contrast, the meta-isomer (1,3-bis(azidomethyl)benzene) introduces a kinked connectivity that alters polymer chain packing and material hardness, while flexible bis-azides such as 1,2-bis(2-azidoethoxy)ethane lack the aromatic rigidity required for high-modulus materials [2]. Furthermore, the alkyl-azide character of the azidomethyl group imparts distinct reactivity in CuAAC kinetics compared to aryl azides, affecting reaction rates and yields in nucleic acid circularization and surface functionalization protocols [3].

Verifiable Differentiation Evidence for 1,4-Bis(azidomethyl)benzene Versus Closest Analogs and Alternatives


Para- vs. Meta-Isomer Mechanical Properties in Bulk Click Polymerization

In a direct head-to-head comparison under identical bulk polymerization conditions (Cu(I) acetate catalyst, tripropargylamine as alkyne co-monomer), both 1,4-bis(azidomethyl)benzene (para) and 1,3-bis(azidomethyl)benzene (meta) yielded mechanically hard materials as measured by depth-sensing indentation [1]. The para-isomer-derived network displayed a higher indentation modulus than the meta-isomer network, consistent with the linear para geometry enabling more efficient stress distribution across the triazole-linked network, whereas the kinked meta connectivity introduces topological defects that reduce bulk stiffness [1]. This study further demonstrated that flexible bis-azides (e.g., 1,2-bis(2-azidoethoxy)ethane) produced polymers with significantly lower indentation moduli, confirming that aromatic rigidity in the azide monomer is a prerequisite for high-hardness materials [1].

Click Polymerization Indentation Modulus Network Topology

Fracture Toughness Doubling in Epoxy Composites vs. Polyethersulfone-Based Toughening Agent

When formulated into a semi-interpenetrating polymer network (semi-IPN) epoxy system, poly(p-BAB/PBP)—synthesized via in situ azide–alkyne click polymerization of 1,4-bis(azidomethyl)benzene (p-BAB) with 4,4′-bis(2-propynyloxy)benzophenone (PBP)—delivered a fracture toughness two times higher than that of the neat epoxy at only 5 wt% loading [1]. Critically, this poly(p-BAB/PBP) performance exceeded that of the polyethersulfone-type variant poly(p-BAB/SBP) at the identical 5 wt% loading, demonstrating that the PBP-based triazoleketone backbone provides superior toughening relative to the sulfone-linked analogue [1]. Additionally, the in situ polymerization approach substantially reduced the viscosity of the epoxy mixing process compared to neat epoxy, addressing a common processing barrier [1].

Epoxy Toughening Fracture Toughness Semi-IPN

PTK vs. PES Toughening Efficiency in High-Performance TGAP/3,3'-DDS Epoxy Resin

A comparative study evaluated the effect of in situ-formed polytriazoleketone (PTK), synthesized from 1,4-bis(azidomethyl)benzene (p-BAB) and 4,4′-bis(propargyloxy)benzophenone (BPOBP), against polyethersulfone (PES) as toughening agents for TGAP/3,3'-DDS epoxy resin [1]. At a low loading of only 5 phr, PTK increased the fracture toughness of the cured epoxy by 26.8%, whereas PES at the identical 5 phr loading achieved only a 7.32% improvement [1]. This 3.7-fold greater toughening efficiency makes PTK the superior choice for applications requiring maximum toughness with minimal additive content [1].

Aerospace Epoxy PTK Toughening Agent Fracture Toughness Improvement

Template-Independent Circular DNA Synthesis with Enhanced Duplex Stability vs. Linear DNA

The bis-click strategy using 1,4-bis(azidomethyl)benzene enables template-independent intramolecular circularization of linear 9- to 36-mer oligonucleotides bearing terminal alkyne groups, without requiring azido modification of the oligonucleotide itself [1]. This contrasts with enzymatic ligation methods that demand template strands and specific terminal groups. The resulting circular bis-click constructs exhibited significantly increased duplex stability (higher thermal melting temperatures, Tm) compared to their linear counterparts [1]. In separate work, interstrand cross-linked DNA duplexes fabricated with the same bis-azide also showed significantly elevated Tm values relative to non-cross-linked congeners, confirming the stabilizing effect of the covalent triazole cross-links introduced by this rigid bis-azide linker [2].

DNA Circularization Bis-Click Ligation Duplex Stability

First CuAAC-Mediated Cross-Linking of Nitrile Butadiene Rubber (NBR) Enabled by 1,4-Bis(azidomethyl)benzene

1,4-Bis(azidomethyl)benzene served as the key bis-azide coupling agent in the first successful application of copper-catalyzed azide–alkyne cycloaddition (CuAAC) to nitrile butadiene rubber (NBR), a technically important class of synthetic elastomers [1]. α-Functional NBR building blocks prepared by RAFT polymerization were conjugated via CuAAC upon addition of 1,4-bis(azidomethyl)benzene, enabling the synthesis of branched and cross-linked NBR architectures that were previously inaccessible using conventional sulfur or peroxide curing systems [1]. This orthogonal conjugation approach preserves the nitrile functionality essential for oil resistance while introducing controlled cross-link density and the potential for block copolymer synthesis [1].

Nitrile Butadiene Rubber RAFT-Click Conjugation Elastomer Cross-Linking

Where 1,4-Bis(azidomethyl)benzene Delivers Quantifiable Advantage: Research and Industrial Application Scenarios


High-Performance Epoxy Composite Manufacturing for Aerospace Structures

In aerospace-grade epoxy formulations based on TGAP/3,3'-DDS, replacing conventional polyethersulfone (PES) tougheners with in situ-formed polytriazoleketone (PTK) from 1,4-bis(azidomethyl)benzene (p-BAB) and BPOBP increases fracture toughness by 26.8% at only 5 phr loading—a 3.7-fold improvement over the 7.32% gain achieved with PES at the same loading [1]. This performance leap, validated by the Korean Fiber Society study, directly addresses the brittleness limitation of highly cross-linked aerospace epoxies without sacrificing tensile properties or increasing formulation viscosity, a known drawback of thermoplastic tougheners [1].

Template-Free Circular DNA Construction for Aptamer Engineering and Nucleic Acid Nanotechnology

For laboratories synthesizing circular DNA oligonucleotides (9–36 mers), the bis-click ligation protocol using 1,4-bis(azidomethyl)benzene eliminates the need for both template strands and azido-modified oligonucleotides, reducing synthesis complexity and cost [2]. The resulting circular constructs exhibit significantly enhanced duplex thermal stability (elevated Tm) over linear counterparts, improving the performance of circular aptamers and DNA nanostructures in biological environments [2].

Bulk Click Polymerization for Hard, High-Modulus Polymeric Materials

When mechanical hardness is the primary design criterion, the para-isomer 1,4-bis(azidomethyl)benzene is the preferred azide monomer over its meta-isomer and flexible-chain analogues. Direct comparative data from Sandmann et al. (J. Polym. Sci. Part A, 2014) demonstrate that bulk CuAAC polymerization with tripropargylamine yields measurably harder materials with the para-isomer than with 1,3-bis(azidomethyl)benzene, and dramatically harder materials than with 1,2-bis(2-azidoethoxy)ethane [3]. This makes p-BAB the rational procurement choice for applications targeting high indentation modulus in triazole-linked networks, including biomedical implant coatings and protective hard coatings [3].

Copper-Free Vapor-Phase Surface Functionalization of Metal Oxide Nanoparticles

1,4-Bis(azidomethyl)benzene (BisA) is uniquely suited for atomic layer deposition (ALD)-based, copper-free click functionalization of ZrO₂ and other metal oxide nanoparticles, as demonstrated by the sequential vapor-phase reaction with propiolic acid [4]. Its volatility and homo-bifunctional azide architecture enable the introduction of pendant azide groups onto nanoparticle surfaces without metal catalysts, facilitating subsequent functionalization with alkyne-bearing cargoes while maintaining colloidal stability in ethanolic dispersion [4]. This application is not easily replicated with larger or less volatile bis-azides.

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